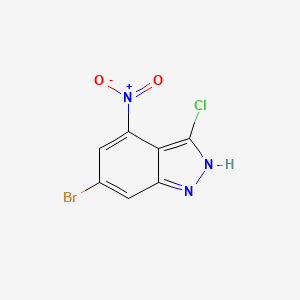

6-Bromo-3-chloro-4-nitro-1H-indazole

説明

6-Bromo-3-chloro-4-nitro-1H-indazole is a derivative of indazole, which is a heterocyclic compound consisting of a pyrrole ring fused to a benzene ring. The compound is characterized by the presence of bromo, chloro, and nitro substituents at specific positions on the indazole ring system. Indazole derivatives have been studied for their potential biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of 3-chloro-6-nitro-1H-indazole derivatives, which are closely related to 6-Bromo-3-chloro-4-nitro-1H-indazole, has been achieved through an efficient pathway involving 1,3-dipolar cycloaddition. The process faced challenges in the separation of regioisomers, but a click chemistry method was employed to obtain triazole-1,4 regioisomers with good yields ranging from 82 to 90% .

Molecular Structure Analysis

While the provided papers do not directly discuss the molecular structure of 6-Bromo-3-chloro-4-nitro-1H-indazole, they do provide insights into the structural aspects of related compounds. For instance, the crystal and molecular structure of cobalt(III) complexes with bromo and nitro substituents has been determined, indicating a near regular octahedral coordination geometry for the complex cations . This information, although not directly related, can provide a context for understanding how substituents may affect the molecular geometry of heterocyclic compounds.

Chemical Reactions Analysis

Indazole derivatives, such as 7-nitro indazole and its substituted forms, have been shown to inhibit nitric oxide synthase (NOS) enzyme activity in various tissue homogenates. Specifically, 3-bromo 7-nitro indazole demonstrated significant potency as an inhibitor, suggesting that the bromo and nitro substituents on the indazole ring play a crucial role in the compound's reactivity and interaction with biological enzymes .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-Bromo-3-chloro-4-nitro-1H-indazole are not directly discussed in the provided papers. However, the presence of halogen (bromo and chloro) and nitro groups is known to influence the chemical behavior of compounds. These substituents can affect the electron distribution within the molecule, potentially altering its reactivity, acidity, and overall stability. The antileishmanial activity of related 3-chloro-6-nitro-1H-indazole derivatives, as well as their interaction with biological targets through molecular docking and dynamics simulations, suggests that these compounds have significant biological relevance and stability in a biological environment .

科学的研究の応用

Synthesis and Biological Importance

- A study demonstrated the synthesis of 2-azetidinone derivatives of 6-nitro-1H-indazole, showing antibacterial, antifungal, antitubercular, and anti-inflammatory activities. This highlights the compound's role in creating novel pharmaceuticals with broad-spectrum biological activities (Samadhiya et al., 2012).

Molecular Structure Analysis

- Research on the crystal and molecular structure of biologically active nitroindazoles, including 3-bromo variants, utilized X-ray diffraction and NMR spectroscopy. This study supports the understanding of molecular interactions and the design of bioactive molecules (Cabildo et al., 2011).

Antileishmanial Activity

- Novel 3-chloro-6-nitro-1H-indazole derivatives have been identified as promising antileishmanial candidates, showcasing significant biological potency against Leishmania major. This indicates the potential for developing targeted antileishmanial therapies (Abdelahi et al., 2021).

Corrosion Inhibition

- Indazoles have been evaluated as corrosion inhibitors of iron in acidic environments, with structural and electronic parameters influencing their effectiveness. This application is crucial for industrial processes and materials preservation (Babić-Samardžija et al., 2005).

Antimicrobial and Antiinflammatory Activities

- The synthesis and evaluation of 4,6-diaryl-4,5-dihydro-2-phenyl-2H-indazol-3-ols revealed significant antimicrobial and antiinflammatory activities. This underscores the therapeutic potential of indazole derivatives in treating infections and inflammatory conditions (Gopalakrishnan et al., 2009).

Inhibitory Effects on Enzymes

- Lactoperoxidase, an enzyme with antimicrobial properties, was found to be inhibited by indazole derivatives. This finding could have implications for understanding enzyme regulation and designing enzyme inhibitors (Köksal & Alım, 2018).

Corrosion Inhibition and Surface Protection

- An indazole derivative was synthesized and used as a corrosion inhibitor for mild steel in acidic media, demonstrating the compound's utility in protecting industrial materials against corrosion (Boulhaoua et al., 2021).

Safety and Hazards

将来の方向性

Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . Several recently marketed drugs contain an indazole structural motif . Therefore, much effort has been spent in recent years to develop synthetic approaches to indazoles .

作用機序

Target of Action

Indazole-containing compounds have been known to have a wide variety of medicinal applications, including as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .

Mode of Action

It’s worth noting that indazole derivatives have been reported to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Biochemical Pathways

Indazole-containing compounds can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .

Result of Action

Indazole derivatives have been reported to show a broad range of biological activities .

特性

IUPAC Name |

6-bromo-3-chloro-4-nitro-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClN3O2/c8-3-1-4-6(7(9)11-10-4)5(2-3)12(13)14/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWEJDFUOMKACKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C(NN=C21)Cl)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60646307 | |

| Record name | 6-Bromo-3-chloro-4-nitro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

885519-40-4 | |

| Record name | 6-Bromo-3-chloro-4-nitro-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885519-40-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-3-chloro-4-nitro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl 1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B1292379.png)

![2-{[2-(2-Pyridinyl)ethyl]thio}ethanol](/img/structure/B1292400.png)

![2-[(Carboxymethyl)sulfanyl]-2-methylpropanoic acid](/img/structure/B1292402.png)